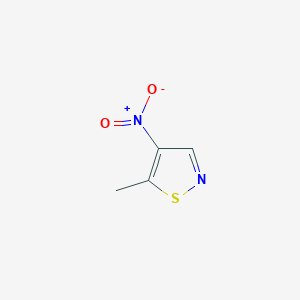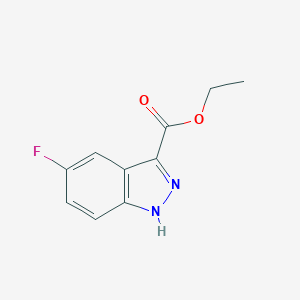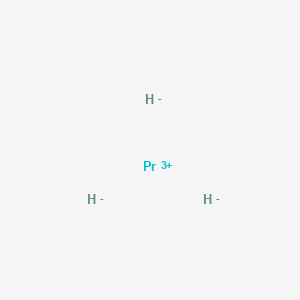
Disiamylborane
Übersicht
Beschreibung
It is a colorless, waxy solid that is primarily used in organic synthesis, particularly for hydroboration-oxidation reactions . This compound is known for its selectivity in hydroboration reactions, making it a valuable reagent in organic chemistry.
Vorbereitungsmethoden
Disiamylborane is typically prepared through the hydroboration of trimethylethylene with diborane. The reaction proceeds as follows :
[ 2 \left( \text{CH}_3 \right)_2 \text{C=CHCH}_3 + \text{BH}_3 \rightarrow \left[ \left( \text{CH}_3 \right)_2 \text{CHCH} \left( \text{CH}_3 \right) \right]_2 \text{BH} ]
The reaction stops at the secondary borane due to steric hindrance, preventing further addition . This method is relatively straightforward and is commonly used in laboratory settings.
Analyse Chemischer Reaktionen
Disiamylborane undergoes several types of chemical reactions, including:
Hydroboration-Oxidation: This is the most common reaction involving this compound.
Substitution: This compound can also participate in substitution reactions, where the boron atom is replaced by other functional groups.
The major products formed from these reactions include aldehydes, alcohols, and substituted boranes.
Wissenschaftliche Forschungsanwendungen
Disiamylborane has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of various organic compounds, particularly in the hydroboration-oxidation of alkenes and alkynes.
Biological Research: This compound is used in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Industrial Applications: It is employed in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of disiamylborane in hydroboration reactions involves the addition of the boron-hydrogen bond across the carbon-carbon multiple bond. The boron atom acts as the electrophile, while the hydrogen atom attaches to the more substituted carbon atom . This results in the formation of an organoboron intermediate, which can be further oxidized to yield the desired product.
Vergleich Mit ähnlichen Verbindungen
Disiamylborane is often compared with other hydroboration reagents, such as:
9-Borabicyclo[3.3.1]nonane (9-BBN): Known for its high regioselectivity and stability.
Thexylborane (1,1,2-trimethylpropylborane): A primary borane with similar selectivity but different steric properties.
Dicyclohexylborane: Another hydroboration reagent with distinct steric and electronic characteristics.
This compound is unique due to its high selectivity for terminal alkynes and alkenes, making it particularly useful in organic synthesis .
Eigenschaften
InChI |
InChI=1S/C10H22B/c1-7(2)9(5)11-10(6)8(3)4/h7-10H,1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXQSFPTJUMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](C(C)C(C)C)C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910174 | |
| Record name | Bis(1,2-dimethylpropyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-54-1 | |
| Record name | Bis(1,2-dimethylpropyl)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,2-dimethylpropyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(1,2-DIMETHYLPROPYL)BORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6VD8483R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chlorophenyl)amino]-](/img/structure/B86465.png)
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)



